molecular formula C11H9BrF2INO B8153064 5-Bromo-N-(3,3-difluorocyclobutyl)-2-iodobenzamide

5-Bromo-N-(3,3-difluorocyclobutyl)-2-iodobenzamide

Cat. No.: B8153064
M. Wt: 416.00 g/mol
InChI Key: XLUQBPBWASOGCL-UHFFFAOYSA-N
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Description

5-Bromo-N-(3,3-difluorocyclobutyl)-2-iodobenzamide is a complex organic compound characterized by the presence of bromine, fluorine, and iodine atoms within its molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-(3,3-difluorocyclobutyl)-2-iodobenzamide typically involves multi-step organic reactions. The process begins with the preparation of the cyclobutyl ring, followed by the introduction of bromine and iodine atoms through halogenation reactions. The final step involves the formation of the benzamide group through an amidation reaction. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Advanced techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Quality control measures are crucial to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-(3,3-difluorocyclobutyl)-2-iodobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution.

    Oxidation and Reduction: The compound can undergo oxidation to form different oxidation states or reduction to remove halogen atoms.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different halogenated derivatives.

Scientific Research Applications

5-Bromo-N-(3,3-difluorocyclobutyl)-2-iodobenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-N-(3,3-difluorocyclobutyl)-2-iodobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-N-(3,3-difluorocyclobutyl)nicotinamide
  • 5-Bromo-N-(3,3-difluorocyclobutyl)-1,3-thiazole-4-carboxamide

Uniqueness

Compared to similar compounds, 5-Bromo-N-(3,3-difluorocyclobutyl)-2-iodobenzamide is unique due to the presence of both bromine and iodine atoms, which confer distinct chemical reactivity and potential biological activity. Its specific molecular structure allows for unique interactions with molecular targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-bromo-N-(3,3-difluorocyclobutyl)-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrF2INO/c12-6-1-2-9(15)8(3-6)10(17)16-7-4-11(13,14)5-7/h1-3,7H,4-5H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLUQBPBWASOGCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)NC(=O)C2=C(C=CC(=C2)Br)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrF2INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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